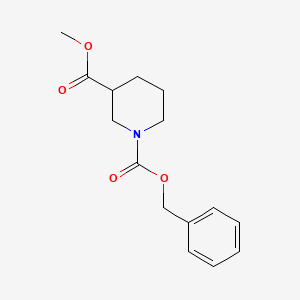

Methyl N-Cbz-piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl N-Cbz-piperidine-3-carboxylate” is an organic compound . It is a colorless to light yellow liquid with a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .

Synthesis Analysis

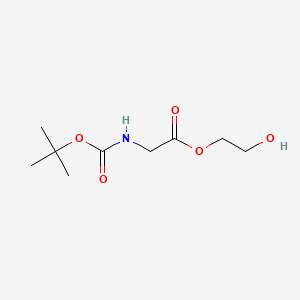

The preparation of “Methyl N-Cbz-piperidine-3-carboxylate” usually involves chemical synthesis . A common method is to react piperidine with acyl chloride, then with ammonia and butanol to form "Methyl N-Cbz-piperidine-3-carboxylate" .Molecular Structure Analysis

The molecular formula of “Methyl N-Cbz-piperidine-3-carboxylate” is C15H19NO4 . The molecular weight is 277.32 .Chemical Reactions Analysis

“Methyl N-Cbz-piperidine-3-carboxylate” is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane .Physical And Chemical Properties Analysis

“Methyl N-Cbz-piperidine-3-carboxylate” is a colorless to light yellow liquid . It has a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . The density is 1.187±0.06 g/cm3 (Predicted), and the boiling point is 390.4±42.0 °C (Predicted) . The refractive index is 1.538 .Scientific Research Applications

Monoacylglycerol Lipase (MAGL) Inhibition

Research indicates that MAGL inhibitors, which prevent the breakdown of the endocannabinoid 2-AG, show potential in treating acute lung injury (ALI) by reducing inflammation and vascular permeability. This effect is mediated through cannabinoid receptors CB1 and CB2, suggesting a role in anti-inflammatory therapies (Costola-de-Souza et al., 2013).

Molecular Interaction with CB1 Receptor

Studies on compounds structurally related to Methyl N-Cbz-piperidine-3-carboxylate, such as SR141716 (a potent CB1 receptor antagonist), have provided insights into the conformational requirements for binding to CB1 receptors. These findings have implications for designing drugs targeting cannabinoid receptors for various therapeutic applications (Shim et al., 2002).

Novel Heterocyclic Amino Acids

Research on methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has led to the development of novel heterocyclic amino acids that serve as building blocks for pharmaceuticals. These compounds, related to Methyl N-Cbz-piperidine-3-carboxylate, offer new possibilities in drug synthesis and design (Matulevičiūtė et al., 2021).

Allosteric Modulation of CB1 Receptor

Investigations into novel compounds that allosterically modulate the CB1 receptor have opened up new avenues for targeting cannabinoid signaling pathways. These allosteric modulators could potentially offer more nuanced therapeutic strategies compared to direct agonists or antagonists of cannabinoid receptors (Price et al., 2005).

Antihyperalgesic Effects

Studies exploring the antihyperalgesic effects of cannabinoid-related compounds have shown that certain nonpsychoactive cannabinoids can alleviate pain through mechanisms that involve cannabinoid receptors and potentially other targets, such as the vanilloid TRPV1 receptor. This highlights the therapeutic potential of cannabinoid receptor modulators in pain management (Costa et al., 2004).

Safety and Hazards

“Methyl N-Cbz-piperidine-3-carboxylate” may cause irritation to the eyes, skin, and respiratory tract . Appropriate personal protective equipment, such as safety glasses, gloves, and protective masks, should be worn when handling it . It should be operated in a well-ventilated area and avoid inhalation and contact . During storage, it should be placed in a cool, dry place, away from sources of ignition and oxidants .

Mechanism of Action

Mode of Action

It is known to be used as an important intermediate in organic synthesis . It is also used in organic synthesis reactions for the removal of protective groups and extraction separation .

Action Environment

Methyl N-Cbz-piperidine-3-carboxylate is a colorless to light yellow liquid with a specific aroma . It is stable at room temperature but can decompose under light and oxidation . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as light, temperature, and the presence of oxidizing agents.

properties

IUPAC Name |

1-O-benzyl 3-O-methyl piperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBZPWAQRLLZBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Isopropyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B575202.png)

![3-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575211.png)

![1h-Pyrimido[1,6-c][1,3]oxazepine](/img/structure/B575212.png)

![2,2,2-Trifluoro-1-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B575220.png)